molecular formula C11H16IN3O2 B2477319 tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 661487-17-8

tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B2477319
CAS No.: 661487-17-8
M. Wt: 349.172
InChI Key: QXSGVQDVERTESA-UHFFFAOYSA-N
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Description

tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate: is a chemical compound with the molecular formula C11H16IN3O2 and a molecular weight of 349.17 g/mol . This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core substituted with an iodine atom and a tert-butyl ester group. It is typically a yellow solid and is used in various chemical research applications .

Mechanism of Action

Target of Action

The primary targets of “tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate”, also known as “5-Boc-3-iodo-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine”, are currently unknown. This compound is a synthetic intermediate, often used in the preparation of more complex molecules in organic chemistry .

Biochemical Pathways

Instead, it is used to synthesize other compounds that may have biological activity .

Result of Action

Its primary role is in the synthesis of other compounds that may have biological activity .

Action Environment

The action of this compound is primarily influenced by the conditions of the chemical reactions in which it is used. Factors such as temperature, solvent, and the presence of other reagents can significantly impact its reactivity .

Preparation Methods

The synthesis of tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves several steps. One common synthetic route includes the following steps :

    Formation of the pyrazolo[4,3-c]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[4,3-c]pyridine ring system.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including :

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents such as Grignard reagents or organolithium compounds.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present in the molecule.

    Oxidation Reactions: Oxidation reactions can be used to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biological studies to investigate the effects of pyrazolo[4,3-c]pyridine derivatives on various biological pathways.

    Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the areas of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can be compared with other similar compounds, such as :

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-iodo-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-4-8-7(6-15)9(12)14-13-8/h4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSGVQDVERTESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661487-17-8
Record name tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
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